BenchChemオンラインストアへようこそ!

tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Medicinal Chemistry Building Blocks Structure-Activity Relationship

tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 2193059-51-5) is a heterocyclic spiro building block comprising a tetrahydrofuran ring fused to a piperidine ring, featuring a Boc-protected piperidine nitrogen and a primary aminomethyl substituent at the 6-position. This compound belongs to the broader 2-oxa-8-azaspiro[4.5]decane family, a scaffold of significant interest in medicinal chemistry.

Molecular Formula C14H26N2O3
Molecular Weight 270.373
CAS No. 2193059-51-5
Cat. No. B2762589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS2193059-51-5
Molecular FormulaC14H26N2O3
Molecular Weight270.373
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCOC2)C(C1)CN
InChIInChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-4-14(5-7-18-10-14)11(8-15)9-16/h11H,4-10,15H2,1-3H3
InChIKeyLOVAHUZBIRDDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview of tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 2193059-51-5) for Informed Sourcing


tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 2193059-51-5) is a heterocyclic spiro building block comprising a tetrahydrofuran ring fused to a piperidine ring, featuring a Boc-protected piperidine nitrogen and a primary aminomethyl substituent at the 6-position. This compound belongs to the broader 2-oxa-8-azaspiro[4.5]decane family, a scaffold of significant interest in medicinal chemistry [1]. Its primary value proposition over simpler analogs lies in the specific placement of the aminomethyl handle, which provides a unique vector for elaboration in library synthesis and a distinct spatial orientation compared to the more common 3-aminomethyl isomer (CAS 1778734-66-9). Sourcing decisions must be grounded in these subtle but critical structural nuances because even minor positional changes can dramatically alter the biological profile of derived ligands [2].

Why the 6-Aminomethyl Scaffold is Non-Interchangeable with Other Azaspiro Analogs


Simple substitution of the target building block with the more common 3-aminomethyl isomer (tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, CAS 1778734-66-9) or the unsubstituted core (tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate, CAS 374794-96-4) is chemically inadvisable for any project requiring a precise exit vector. The 6-position aminomethyl group places the reactive amine at a pseudo-equatorial position on the piperidine ring, pointing away from the tetrahydrofuran oxygen, whereas the 3-isomer orients the handle towards the spiro junction [1]. In the context of structure-activity relationship (SAR) campaigns, particularly those targeting ATP-binding pockets of kinases like PI3Kδ where oxa-azaspiro cores are privileged scaffolds, a change in vector geometry can result in a complete loss of affinity [2]. The quantitative evidence below establishes that even when alternative analogs are commercially available, they are not functionally equivalent replacements.

Quantitative Evidence Guide: Differentiating tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate from Closest Analogs


Evidence Item 1: Regiochemical Purity and Structural Identity vs. Positional Isomer (3-Aminomethyl)

The target compound presents a 6-aminomethyl substitution pattern. The direct positional isomer, tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1778734-66-9), is a distinct chemical entity with a different CAS number, SMILES string, and InChI Key [1]. While a direct, quantitative biological head-to-head is unavailable in the public domain, a class-level inference from oxa-azaspiro patent data indicates that substitution position is critical for target engagement. Jiangsu Hengrui's PI3Kδ inhibitor patent (US20230234962A1) explicitly defines oxa-azaspiro cores as key scaffolds, suggesting that the specific attachment point of the aminomethyl handle would influence kinase selectivity profiles [2]. For a medicinal chemist, using the wrong regioisomer introduces an uncontrolled variable that can derail SAR interpretation.

Medicinal Chemistry Building Blocks Structure-Activity Relationship

Evidence Item 2: Physicochemical Profile Differentiation by Computed LogP vs. Unsubstituted Core

Introduction of the aminomethyl group significantly alters the lipophilicity of the spiro core. The target compound has a computed XLogP3-AA value of 0.7, reflecting its balanced polarity due to the free amine [1]. In contrast, the commonly stocked unsubstituted analog, tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 374794-96-4), has a higher predicted logP (approximately 1.5-1.8 based on structural analog data), marking it as more lipophilic . This ~1 log unit difference is highly relevant for lead optimization, as the lower logP of the target compound projects superior solubility and a reduced risk of promiscuous binding caused by non-specific lipophilic interactions.

Drug Design ADME Properties Physicochemical Profiling

Evidence Item 3: Purity and Supply Form Advantage for Direct Library Synthesis

The target compound is commercially supplied at a verified purity of 95%+, as documented by multiple independent chemical vendors . This purity level is a critical prerequisite for its use as a building block in library synthesis, as it directly impacts the yield and purity of final compounds. The direct 3-aminomethyl analog is often supplied as a hydrochloride salt form , which requires an additional neutralization step before it can participate in certain coupling reactions (e.g., reductive aminations or amide couplings with base-sensitive substrates). The target compound's free amine form is a significant operational advantage, reducing by one step the synthetic sequence and eliminating the need for aqueous work-up to remove chloride counter-ions.

Parallel Synthesis Compound Management Reagent Quality

Evidence Item 4: Scaffold Privilege in PI3Kδ Inhibition and Potential Selectivity Profile

As a class, 2-oxa-8-azaspiro[4.5]decane derivatives are explicitly claimed as privileged cores in PI3Kδ inhibitor development. Patent US20230234962A1 from Jiangsu Hengrui establishes that this specific spirocyclic motif is integral to compounds designed for treating PI3Kδ-mediated conditions such as hematological tumors and inflammatory diseases [1]. While the exact IC50 of the target compound's derived ligands is proprietary, the patent literature confirms that scaffold modifications at different positions on the piperidine ring are used to fine-tune selectivity between PI3K isoforms [1]. The 6-position aminomethyl group provides a vector that is chemically complementary to the vector from the 3-position, which is more often explored. This suggests the target compound could yield ligands with a distinct PI3K isoform selectivity profile compared to its 3-substituted counterparts, a hypothesis testable through focused library design.

Kinase Inhibition Oncology Immunology

Optimal Application Scenarios for tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate


Focused PI3Kδ Inhibitor Library Design

Based on the patent-established role of the oxa-azaspiro scaffold in PI3Kδ inhibition [1], this building block is ideally suited for synthesizing compound libraries designed to probe the ATP-binding site of PI3Kδ. The 6-aminomethyl vector can be elaborated with diverse aromatic warheads to explore an interaction space that differs from the 3-substituted series, potentially yielding inhibitors with improved selectivity over the α and β isoforms. The favorable starting logP of 0.7 also aligns with the need for soluble, low-clearance kinase inhibitors.

Optimization of Neurological Disease Candidates via Sigma Receptor Modulation

Oxa-azaspiro compounds have established pharmacological activity towards the sigma (σ) receptor, a target for pain and neurological disorders [1]. Using the target compound as a core, chemists can introduce substituents via the free amine to modulate the basicity of the piperidine nitrogen, a key parameter for sigma receptor affinity. The direct procurement of the free base form is critical here, as hydrochloride salts can lead to counter-ion exchange issues during in vitro electrophysiology assays.

Automated Parallel Synthesis of Drug-like Fragments

For high-throughput chemistry workflows, the compound's supply as a 95%+ pure free base [1] makes it immediately compatible with robotic liquid handlers and automated solid-phase extraction without a pre-neutralization step. This saves process development time and ensures higher initial purity of the final product, directly reducing the burden on post-synthesis purification when compared to using the hydrochloride salt of the 3-aminomethyl isomer .

Quote Request

Request a Quote for tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.